N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine is a novel small molecule identified through high-throughput screening for its ability to activate the cystic fibrosis transmembrane conductance regulator (CFTR) []. CFTR plays a crucial role in chloride transport, contributing to fluid secretion in various epithelial tissues, including the ocular surface. This compound represents a potential therapeutic lead for treating dry eye disease due to its ability to stimulate CFTR-mediated chloride secretion.
While the precise mechanism of action remains to be fully elucidated, N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine demonstrably activates CFTR, leading to increased chloride ion transport across epithelial cells []. This activation likely involves direct or indirect interaction with the CFTR protein, altering its conformation to facilitate chloride ion channel opening.
N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine demonstrates significant potential for treating dry eye disease []. Studies in a mouse model of dry eye disease induced by scopolamine showed that this compound effectively reduced ocular surface damage and suppressed the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, tumor necrosis factor (TNF)-α, and interferon (IFN)-γ [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: